molecular formula C14H23NO2 B1381127 Tert-butyl 2-methylidene-7-azaspiro[3.5]nonane-7-carboxylate CAS No. 1356476-38-4

Tert-butyl 2-methylidene-7-azaspiro[3.5]nonane-7-carboxylate

Cat. No.: B1381127
CAS No.: 1356476-38-4
M. Wt: 237.34 g/mol
InChI Key: KMRROMGNLAWBLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 2-methylidene-7-azaspiro[3.5]nonane-7-carboxylate is a chemical compound with the CAS Number: 1356476-38-4 . It has a molecular weight of 237.34 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C14H23NO2/c1-11-9-14(10-11)5-7-15(8-6-14)12(16)17-13(2,3)4/h1,5-10H2,2-4H3 . This code provides a unique representation of the molecule’s structure.


Physical and Chemical Properties Analysis

This compound is a solid at room temperature . It should be stored in a refrigerator .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Routes : Meyers et al. (2009) describe efficient synthetic routes to tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, a compound closely related to tert-butyl 2-methylidene-7-azaspiro[3.5]nonane-7-carboxylate. This compound provides convenient access to novel compounds for exploring chemical spaces complementary to piperidine ring systems (Meyers et al., 2009).

  • Structural Modification : Vorona et al. (2007) focused on the structural modification of a similar compound, demonstrating the versatility of such compounds in the development of potentially biologically active heterocyclic compounds (Vorona et al., 2007).

  • Molecular Structure Analysis : The molecular structure of tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate, another closely related compound, was determined through single crystal X-ray diffraction analysis by Moriguchi et al. (2014), highlighting the intricate structural details of these compounds (Moriguchi et al., 2014).

Pharmacological Aspects

  • GPR119 Agonists Development : Matsuda et al. (2018) synthesized a novel class of 7-azaspiro[3.5]nonane derivatives, which showed potential as GPR119 agonists. This indicates the role of spirocyclic compounds in medicinal chemistry and drug development (Matsuda et al., 2018).

  • Biological Activity Studies : The synthesis and evaluation of derivatives of tert-butyl ester of 7Z-acetylmethylene-3-methyl-3-cephem-4-carboxylic acid were conducted by Potoročina et al. (2009), providing insight into the biological activities of these compounds (Potoročina et al., 2009).

Applications in Organic Chemistry

  • Catalytic Hydrogenation : Sukhorukov et al. (2008) demonstrated the transformation of related compounds under catalytic hydrogenation conditions, highlighting their application in organic synthesis (Sukhorukov et al., 2008).

  • Conformational Studies : Żesławska et al. (2017) conducted a conformational study of related spirocyclic compounds, which plays a crucial role in understanding their chemical behavior and potential applications (Żesławska et al., 2017).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing thoroughly after handling .

Biochemical Analysis

Biochemical Properties

Tert-butyl 2-methylidene-7-azaspiro[3.5]nonane-7-carboxylate plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with certain enzymes involved in metabolic pathways, potentially acting as an inhibitor or activator. The nature of these interactions can vary, with some studies suggesting that this compound binds to the active site of enzymes, altering their conformation and activity .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the expression of genes involved in cell cycle regulation and apoptosis. Additionally, this compound can alter cellular metabolism by interacting with metabolic enzymes, leading to changes in metabolite levels and flux .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes and receptors, influencing their activity. For instance, it may act as an enzyme inhibitor by binding to the active site and preventing substrate access. Additionally, this compound can modulate gene expression by interacting with transcription factors or other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This includes its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions such as high temperature or light exposure. Long-term exposure to this compound can lead to sustained changes in cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as modulating enzyme activity or gene expression. At higher doses, it can cause toxic or adverse effects, including cellular damage or disruption of normal metabolic processes. Threshold effects have been observed, where a specific dosage range produces the desired biochemical effects without causing toxicity .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, this compound may inhibit or activate enzymes involved in the synthesis or degradation of specific metabolites, leading to changes in their concentrations. These interactions can have downstream effects on cellular metabolism and overall biochemical homeostasis .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biochemical effects. This compound can be transported by specific transporters or binding proteins, influencing its localization and accumulation. For instance, it may be actively transported into cells by membrane transporters or bind to intracellular proteins that facilitate its distribution to specific cellular compartments .

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. This compound may be directed to specific compartments or organelles by targeting signals or post-translational modifications. For example, it may localize to the nucleus to interact with transcription factors or to the mitochondria to influence metabolic enzymes. These localization patterns can determine the specific biochemical effects of this compound .

Properties

IUPAC Name

tert-butyl 2-methylidene-7-azaspiro[3.5]nonane-7-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO2/c1-11-9-14(10-11)5-7-15(8-6-14)12(16)17-13(2,3)4/h1,5-10H2,2-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMRROMGNLAWBLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)CC(=C)C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tert-butyl 2-methylidene-7-azaspiro[3.5]nonane-7-carboxylate
Reactant of Route 2
Reactant of Route 2
Tert-butyl 2-methylidene-7-azaspiro[3.5]nonane-7-carboxylate
Reactant of Route 3
Reactant of Route 3
Tert-butyl 2-methylidene-7-azaspiro[3.5]nonane-7-carboxylate
Reactant of Route 4
Reactant of Route 4
Tert-butyl 2-methylidene-7-azaspiro[3.5]nonane-7-carboxylate
Reactant of Route 5
Reactant of Route 5
Tert-butyl 2-methylidene-7-azaspiro[3.5]nonane-7-carboxylate
Reactant of Route 6
Tert-butyl 2-methylidene-7-azaspiro[3.5]nonane-7-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.